Vanadium(V) oxytriethoxide

Description

Contemporary Significance of Vanadium Alkoxides in Catalysis and Materials Science

Vanadium alkoxides, including Vanadium(V) oxytriethoxide, are at the forefront of advancements in catalysis and materials science. Vanadium-based catalysts are recognized for their high efficiency in oxidation reactions, which are crucial in both industrial chemistry and environmental remediation. mdpi.comrsc.org They are integral to processes like the selective oxidation of light alkanes and the production of important chemicals such as maleic anhydride (B1165640) and isonicotinic acid. core.ac.ukmdpi.comresearchgate.net The effectiveness of these catalysts often hinges on the stable redox states of vanadium, particularly the V⁴⁺/V⁵⁺ ratio, which influences the catalytic activity. mdpi.com

In materials science, this compound serves as a precursor for synthesizing a variety of vanadium-containing materials with unique properties. For instance, it is used to create vanadium oxide nanoparticles, which have applications in electronics and energy storage. acs.orgresearchgate.net The compound is also employed in the fabrication of infrared polymer coatings for smart windows and other optical devices. google.com Furthermore, its role as a precursor extends to the synthesis of complex materials like yttrium vanadate (B1173111) phosphors and bismuth vanadate photoanodes, highlighting its importance in developing advanced functional materials. acs.orgmpg.de

Historical Context of Vanadium(V) Alkoxide Research

The study of vanadium alkoxides has a rich history, with early research focusing on their synthesis and fundamental properties. The preparation of vanadium(IV) tetraalkoxides, for example, proved challenging due to their sensitivity to hydrolysis and oxidation. cdnsciencepub.comresearchgate.net Early methods involved the reaction of vanadium tetrachloride with alcohols, which often resulted in the formation of dichloride dialkoxide alcoholates rather than the desired tetraalkoxides. cdnsciencepub.com A significant breakthrough came with the development of alcoholysis of tetrakis(diethylamino)vanadium(IV), providing a more reliable route to vanadium tetraalkoxides. cdnsciencepub.comresearchgate.net

Research in the mid-20th century laid the groundwork for understanding the polymeric nature of some primary vanadium alkoxides, a characteristic that affects their volatility and color. cdnsciencepub.comresearchgate.net Over the years, the focus has expanded to include higher valence state compounds like this compound, driven by their potential as catalysts and precursors for advanced materials. scielo.br The literature on high-valence vanadium(V) compounds has grown, with preparations often starting from commercially available materials like vanadium pentoxide or vanadium oxytrichloride. scielo.brscite.ai

Interdisciplinary Research Trajectories for this compound

The versatile chemistry of vanadium makes it a subject of interdisciplinary research, and this compound is no exception. researchgate.net Its applications span across catalysis, materials science, and even have implications in biological and pharmacological studies. researchgate.netresearchgate.net

In the realm of catalysis , research continues to explore its use in developing more efficient and selective catalysts for a wide range of organic transformations. researchgate.netacs.org This includes its role in creating supported vanadium oxide catalysts, where the interaction between the vanadium species and the support material is crucial for catalytic performance. acs.orgrsc.orgcore.ac.uk

From a materials science perspective, this compound is a key building block for novel materials with tailored properties. It is used in the synthesis of vanadium oxides for applications in batteries, supercapacitors, and electrochromic devices. researchgate.netgoogle.com Recent research has demonstrated its use in creating high-performance hole-transporting layers for organic solar cells, achieving impressive power conversion efficiencies. colab.ws

The intersection with biology and medicine is an emerging area. While not directly administered, vanadium compounds derived from precursors like this compound are being investigated for their potential therapeutic properties, including anticancer and anti-inflammatory activities. researchgate.netunipa.it Understanding the interaction of vanadium species with biological systems is a key focus of this research. nih.gov

Overview of Current Research Challenges and Opportunities

Despite the significant progress, several challenges and opportunities remain in the research of this compound and related compounds.

Challenges:

Controlled Synthesis: Achieving precise control over the structure and properties of materials synthesized from this compound remains a key challenge. The synthesis of vanadium oxides, for instance, can be complex due to the multiple possible oxidation states and crystalline phases of vanadium. google.com

Catalyst Deactivation: While vanadium-based catalysts are highly active, they can be prone to deactivation, particularly at higher temperatures. mdpi.com Understanding and mitigating these deactivation mechanisms is crucial for industrial applications.

Structural Ambiguities: For some vanadium alkoxides, ambiguities concerning their molecular structures persist due to complex equilibria in solution and the gas phase. researchgate.net

Opportunities:

Novel Catalytic Systems: There is a significant opportunity to develop new and improved vanadium-based catalysts for a variety of chemical reactions, including the selective oxidation of hydrocarbons and the reduction of environmental pollutants. mdpi.comresearchgate.net The development of catalysts with enhanced stability and selectivity is a major goal. mdpi.com

Advanced Materials: this compound provides a pathway to a wide range of advanced materials. This includes the development of next-generation energy storage devices, more efficient solar cells, and "smart" materials with tunable optical properties. researchgate.netgoogle.comcolab.ws

Computational Modeling: Rigorous computational studies can provide valuable insights into the reaction mechanisms of vanadium-catalyzed reactions and the electronic structure of vanadium-containing materials. rsc.org This can aid in the rational design of new catalysts and materials.

Interactive Data Table: Properties of this compound

| Property | Value | Reference |

| Chemical Formula | OV(OC₂H₅)₃ | americanelements.comsigmaaldrich.com |

| Molecular Weight | 202.12 g/mol | americanelements.comsigmaaldrich.com |

| Appearance | Liquid | americanelements.com |

| Boiling Point | 125-128 °C | americanelements.comsigmaaldrich.com |

| Density | 1.139 g/mL at 25 °C | americanelements.comsigmaaldrich.com |

| CAS Number | 1686-22-2 | americanelements.comsigmaaldrich.com |

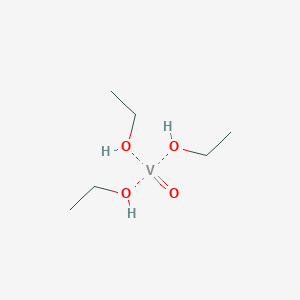

Structure

2D Structure

Properties

IUPAC Name |

ethanol;oxovanadium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2H6O.O.V/c3*1-2-3;;/h3*3H,2H2,1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDIDIJSLBFQEKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO.CCO.CCO.O=[V] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18O4V | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101311182 | |

| Record name | (T-4)-Triethoxyoxovanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1686-22-2 | |

| Record name | Vanadium, triethoxyoxo-, (T-4)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001686222 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vanadium, triethoxyoxo-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (T-4)-Triethoxyoxovanadium | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101311182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triethoxyoxovanadium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.337 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Precursor Design for Vanadium V Oxytriethoxide

Direct Synthesis Routes and Optimization Parameters

Direct synthesis of Vanadium(V) oxytriethoxide typically involves the reaction of a vanadium source with ethanol (B145695). Two common starting materials for this approach are Vanadium(V) oxytrichloride (VOCl₃) and Vanadium(V) oxide (V₂O₅).

The reaction of Vanadium(V) oxytrichloride with ethanol is a direct and highly favorable pathway. The reaction proceeds as follows:

VOCl₃ + 3 C₂H₅OH → VO(OC₂H₅)₃ + 3 HCl

A key optimization parameter in this synthesis is the efficient removal of the hydrogen chloride (HCl) byproduct. This is often achieved by conducting the reaction in the presence of a base, such as ammonia (B1221849) or pyridine, which acts as an HCl scavenger, precipitating as an ammonium (B1175870) salt and driving the reaction to completion. Alternatively, passing a stream of inert gas (e.g., argon or nitrogen) through the reaction mixture can help remove the dissolved HCl gas. Temperature control is also crucial to manage the reaction rate and prevent unwanted side reactions.

A second direct route uses Vanadium(V) oxide as the precursor:

V₂O₅ + 6 C₂H₅OH ⇌ 2 VO(OC₂H₅)₃ + 3 H₂O

This reaction is an equilibrium process. To optimize the yield of the desired alkoxide, the water produced as a byproduct must be continuously removed from the reaction mixture. This can be accomplished using techniques like azeotropic distillation with a suitable solvent (e.g., toluene (B28343) or benzene). The reaction often requires elevated temperatures and extended reaction times to achieve significant conversion due to the low reactivity of the solid V₂O₅.

| Parameter | VOCl₃ Route | V₂O₅ Route |

| Vanadium Precursor | Vanadium(V) oxytrichloride | Vanadium(V) oxide |

| Co-reactant | Ethanol | Ethanol |

| Key Byproduct | Hydrogen Chloride (HCl) | Water (H₂O) |

| Optimization Strategy | HCl removal (e.g., using a base scavenger or inert gas sparging) | Water removal (e.g., azeotropic distillation) |

| Typical Conditions | Low to moderate temperature, often under inert atmosphere | Elevated temperature, prolonged reaction time |

Transesterification and Ligand Exchange Pathways for this compound

Transesterification, or ligand exchange, provides an alternative pathway to synthesize this compound. This method involves reacting a different vanadium alkoxide, such as Vanadium(V) oxytriisopropoxide (VO(O-i-Pr)₃), with an excess of ethanol. ereztech.comscbt.com

The general reaction is:

VO(OR)₃ + 3 C₂H₅OH ⇌ VO(OC₂H₅)₃ + 3 ROH (where R is an alkyl group, e.g., isopropyl)

This is an equilibrium reaction, and its success hinges on shifting the equilibrium towards the product side. This is typically achieved by using a large excess of ethanol and removing the more volatile alcohol byproduct (in this case, isopropanol) by distillation as it forms. This pathway is advantageous as it avoids the formation of corrosive byproducts like HCl and can proceed under milder conditions than the direct reaction with V₂O₅. The choice of the starting alkoxide often depends on its commercial availability and cost.

Influence of Reaction Conditions on Product Purity and Yield

The purity and yield of this compound are highly sensitive to the reaction conditions.

Stoichiometry of Reactants: In direct synthesis from VOCl₃, a precise stoichiometric amount of ethanol is required. An excess or deficit can lead to incomplete reaction or the formation of mixed chloro-alkoxide species, reducing purity. In transesterification, a large excess of the new alcohol (ethanol) is used to drive the reaction to completion, maximizing yield.

Temperature: Reaction temperature must be carefully controlled. In the VOCl₃ route, excessively high temperatures can promote side reactions, leading to impurities. For the V₂O₅ route, a sufficiently high temperature is necessary to ensure a reasonable reaction rate.

Atmosphere: Vanadium alkoxides are sensitive to moisture. All synthetic procedures must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) to prevent hydrolysis, which would lead to the formation of vanadium oxides and a reduction in yield and purity.

Byproduct Removal: As previously discussed, the efficiency of HCl or water removal is paramount. Inefficient removal leads to reversible reactions and the presence of impurities. For instance, residual water can cause the formation of V-O-V oligomers. acs.org

Strategies for Isolation and Purification of this compound

Once the synthesis is complete, the crude product must be isolated and purified.

Filtration: The first step often involves the filtration of the reaction mixture. In the VOCl₃ route where a base is used, this step removes the precipitated ammonium salt. In the V₂O₅ route, it removes any unreacted solid oxide. This is typically done under an inert atmosphere to prevent exposure to air and moisture.

Solvent Removal: If the reaction was conducted in a solvent, it is removed under reduced pressure.

Distillation: The most effective method for purifying this compound is vacuum distillation. sigmaaldrich.com The compound has a boiling point of 125-128 °C at atmospheric pressure, but distillation under reduced pressure is preferred to prevent thermal decomposition at higher temperatures. sigmaaldrich.com This technique effectively separates the desired product from less volatile impurities (like oligomeric species or residual starting materials) and more volatile components (like residual solvents or alcohol byproducts).

Washing: In some applications, such as grafting onto a support, the precursor is used in a solution. Purification can involve washing the supported material with a non-reactive solvent like toluene to remove any unreacted, residual this compound. acs.orgacs.org

| Purification Step | Purpose |

| Inert-Atmosphere Filtration | Removal of solid byproducts (e.g., NH₄Cl) or unreacted solid precursors (e.g., V₂O₅). |

| Solvent Evaporation | Removal of reaction solvent prior to distillation. |

| Vacuum Distillation | Primary method for obtaining high-purity liquid product by separating it based on boiling point. |

| Washing (for supported catalysts) | Removal of excess, unreacted precursor from a solid support. |

Design of Precursors for Tailored Reactivity

The choice of the initial vanadium precursor is a critical design element that dictates the synthetic strategy and the nature of the byproducts.

Vanadium(V) Oxytrichloride (VOCl₃): This is a highly reactive liquid precursor. Its high reactivity allows for synthesis under mild conditions with potentially high conversion rates. researchgate.net However, its use necessitates a strategy to manage the corrosive HCl byproduct. It is the precursor of choice when high purity and rapid reaction are desired, and the necessary handling precautions for HCl can be implemented.

Vanadium(V) Oxide (V₂O₅): As a stable, inexpensive, and widely available solid, V₂O₅ is an attractive precursor from an economic and handling perspective. chemicalbook.com However, its lower reactivity requires more forcing reaction conditions (higher temperatures, longer times) and an efficient method for water removal. This precursor is suitable for large-scale synthesis where cost is a primary driver.

Other Vanadium Alkoxides (e.g., Vanadium(V) oxytriisopropoxide): These precursors are used in transesterification reactions. scbt.com This route is considered a "cleaner" synthesis as it avoids harsh byproducts. The design choice to use this pathway depends on the availability and cost of the starting alkoxide versus the complexity of byproduct handling in other methods. It offers a route to high-purity this compound with relatively simple purification steps.

Reactivity and Mechanistic Investigations of Vanadium V Oxytriethoxide

Hydrolytic Stability and Condensation Mechanisms of Vanadium(V) Oxytriethoxide

This compound is highly sensitive to moisture, readily undergoing hydrolysis. ereztech.com The chemical reactivity of vanadium alkoxides toward hydrolysis is significantly influenced by the steric hindrance of the alkoxy group. udel.edu The process is initiated by the nucleophilic attack of water molecules on the vanadium center, leading to the stepwise substitution of ethoxide (⁻OC₂H₅) groups with hydroxyl (⁻OH) groups.

The initial hydrolysis can be represented by the following reaction: VO(OC₂H₅)₃ + H₂O → VO(OC₂H₅)₂(OH) + C₂H₅OH

As the hydrolysis proceeds, subsequent ethoxide groups are replaced. Complete hydrolysis of the ethoxide ligands results in the formation of a hypothetical vanadic acid, VO(OH)₃. udel.edu This species is unstable and serves as a key intermediate for subsequent condensation reactions. udel.edu

Condensation occurs through two primary mechanisms: olation and oxolation.

Olation: This process involves the formation of a bridging hydroxyl group (V-OH-V) between two vanadium centers through the elimination of a water molecule.

Oxolation: This mechanism involves the formation of an oxo bridge (V-O-V) through the elimination of a water molecule from two hydroxyl groups or an alcohol molecule from a hydroxyl and an alkoxide group.

These condensation reactions lead to the formation of polyoxovanadates, eventually yielding vanadium pentoxide (V₂O₅) gels or precipitates. udel.edumdpi.com In the presence of excess water, coordination expansion can occur via the addition of water molecules to the vanadium center. udel.edu Under acidic conditions (pH < 2), hydrolysis leads to the formation of the dioxovanadium(V) cation, [VO₂]⁺, which can exist in a hydrated form such as [VO₂(OH₂)₄]⁺. mdpi.com The precipitation of vanadium pentoxide typically occurs around a pH of 2, arising from the polycondensation of the neutral precursor [VO(OH)₃(OH₂)₂]⁰. mdpi.com

Table 1: Key Species in the Hydrolysis and Condensation of this compound

| Species | Chemical Formula | Role in Reaction Pathway | Governing Condition |

|---|---|---|---|

| This compound | VO(OC₂H₅)₃ | Starting material | Anhydrous |

| Vanadic Acid (intermediate) | VO(OH)₃ | Product of complete hydrolysis; precursor to condensation | Aqueous, excess water |

| Dioxovanadium(V) cation | [VO₂]⁺ or [VO₂(OH₂)₄]⁺ | Hydrolyzed species | Aqueous, pH < 2 |

| Neutral Precursor | [VO(OH)₃(OH₂)₂]⁰ | Precursor to V₂O₅ precipitation | Aqueous, pH ≈ 2 |

| Vanadium Pentoxide | V₂O₅·nH₂O | Final condensation product | Aqueous |

Alcoholysis and Ligand Exchange Dynamics

This compound readily undergoes alcoholysis, a transesterification reaction where the ethoxide ligands are exchanged with other alkoxy groups upon reaction with a different alcohol (R'OH). This equilibrium-driven process is useful for synthesizing other vanadium alkoxides.

VO(OC₂H₅)₃ + 3 R'OH ⇌ VO(OR')₃ + 3 C₂H₅OH

The reaction's direction can be controlled by manipulating the reaction conditions, such as removing the more volatile ethanol (B145695) to drive the reaction forward.

Beyond simple alcoholysis, the ethoxide ligands can be substituted by a wide variety of other functional groups. This ligand exchange is a fundamental aspect of its coordination chemistry. For instance, this compound reacts with 2,2′-thiobis{4-(1,1,3,3-tetramethyl-butyl)phenol} (tbopH₂), a tridentate (OSO) ligand, to yield a dimeric ethoxide-bridged complex, [V₂(µ-OEt)₂(O)₂(tbop-κ³O,S,O)₂]. Similarly, it serves as a building block for creating neutral oxovanadium complexes that incorporate both ethoxide and acetylacetonate (B107027) ligands. These reactions demonstrate the facility with which the ethoxide groups can be displaced by chelating or bridging ligands, leading to structurally diverse vanadium complexes.

Redox Chemistry of Vanadium(V) Centers in Reaction Pathways

A critical feature of vanadium chemistry is the accessibility of multiple oxidation states, with +5, +4, +3, and +2 being the most common. acs.orgchemguide.co.uk The V(V) center in this compound is highly oxidizing and can be reduced to lower oxidation states, most commonly V(IV). This V(V)/V(IV) redox couple is central to the catalytic activity of many vanadium compounds. libretexts.org

For example, in the Contact Process for sulfuric acid production, vanadium(V) oxide catalyzes the oxidation of sulfur dioxide (SO₂) to sulfur trioxide (SO₃). The mechanism involves the reduction of V(V) to V(IV) by SO₂, followed by the re-oxidation of V(IV) back to V(V) by oxygen, thus completing the catalytic cycle. chemguide.co.uklibretexts.org

SO₂ + V₂O₅ → SO₃ + V₂O₄ (Represents V(V) → V(IV)) V₂O₄ + ½O₂ → V₂O₅ (Represents V(IV) → V(V))

This ability to cycle between oxidation states allows this compound to act as a catalyst in various organic oxidation reactions. ereztech.com The reduction of the V(V) center is often coupled with the oxidation of a substrate. In some syntheses starting with V(V) precursors, partial reduction occurs, leading to mixed-valence compounds containing both V⁵⁺ and V⁴⁺ ions. acs.org The redox chemistry is complex and can lead to various vanadium oxide phases (e.g., V₂O₅, VO₂, V₂O₃) depending on the reducing agent and reaction conditions. The transition between oxidation states is often accompanied by distinct color changes: V(V) is typically yellow/orange, V(IV) is blue, V(III) is green, and V(II) is violet. libretexts.org

Coordination Behavior with Diverse Organic and Inorganic Ligands

The vanadium(V) center in oxytriethoxide is a hard Lewis acid, readily forming coordination complexes with a variety of ligands. The coordination number of vanadium can expand beyond four to accommodate additional ligands. It forms stable adducts and complexes with both organic and inorganic ligands containing donor atoms like oxygen, nitrogen, and sulfur.

Examples of its coordination behavior include:

Reaction with Chelating Ligands: As mentioned, it reacts with bidentate ligands like acetylacetone (B45752) and tridentate ligands like 2,2′-thiobisphenols to form stable chelate complexes.

Formation of Polynuclear Clusters: In alcohol-containing solvents, it can be used as a precursor in the stepwise assembly of di-, tri-, and tetranuclear oxovanadium(V) alkoxide clusters. These clusters often feature bridging alkoxide or oxo ligands.

Interaction with Inorganic Ligands: While less common in the context of this specific alkoxide, V(V) species in solution can coordinate with inorganic anions like phosphates and tartrates, forming complex polyoxovanadates. scielo.br

The coordination environment significantly impacts the reactivity and catalytic properties of the vanadium center. The choice of ligand can tune the steric and electronic properties of the resulting complex, influencing its stability and catalytic performance.

Investigation of Reaction Intermediates and Transition States

Elucidating the precise mechanism of reactions involving this compound requires the characterization of transient intermediates and transition states. While direct observation is challenging, a combination of spectroscopic methods, kinetic studies, and computational modeling has provided significant insights.

In hydrolysis and condensation reactions, the monomeric orthovanadic acid, VO(OH)₃, is considered a key intermediate that forms after the complete hydrolysis of the alkoxide groups. udel.edu In acidic aqueous solutions, the dioxovanadium(V) cation, [VO₂]⁺, is a well-established intermediate species. china-vanadium.net

In redox pathways, particularly those involving oxygen, several reactive intermediates have been proposed or identified in related vanadium systems. These include superoxo-vanadium(V) and vanadium-hydroperoxo intermediates. nih.gov For example, studies on the reaction of certain V(IV) complexes with O₂ suggest that a V(V)-superoxo species is formed, which may then abstract a hydrogen atom. nih.gov Furthermore, the cis-dioxo V(V)O₂ species has been identified as a kinetically competent intermediate in the formation of oxo-peroxo vanadium(V) compounds. nih.gov

Computational studies, particularly Density Functional Theory (DFT), have been instrumental in mapping reaction pathways. For instance, calculations on the reaction of vanadium oxide clusters (like VO₃) with small organic molecules have identified various intermediates, such as five-membered ring structures, and their corresponding transition states. colostate.edu Similar DFT studies on the reaction of VO₂ with methanol (B129727) have detailed the formation of initial adduct complexes, transition states for hydrogen transfer, and subsequent intermediates along the reaction coordinate. colostate.edu These computational models provide a framework for understanding the bond-making and bond-breaking steps that govern the reactivity of vanadium oxo species.

Table 2: Examples of Investigated Intermediates in Vanadium Chemistry

| Intermediate Type | Example Species/Structure | Reaction Context | Method of Investigation |

|---|---|---|---|

| Hydrolysis Intermediate | VO(OH)₃ | Hydrolysis/Condensation | Inferred from sol-gel process studies |

| Aqueous Cationic Intermediate | [VO₂]⁺ | Hydrolysis in acid | Spectroscopic studies |

| Redox Intermediate | V(V)-superoxo species | Oxidation with O₂ | Proposed from kinetic and labeling studies |

| Redox Intermediate | cis-V(V)O₂ | Oxidation with O₂ | Kinetic studies |

| Adduct Complex | Five-membered ring (e.g., with ethylene) | Reaction with organics | DFT Calculations |

| Transition State | Hydrogen transfer TS (e.g., with methanol) | Reaction with alcohols | DFT Calculations |

Catalytic Applications of Vanadium V Oxytriethoxide and Derived Species

Olefin Polymerization and Copolymerization Catalysis

While Vanadium(V) oxytriethoxide itself is not typically used as a direct catalyst for olefin polymerization, it is a key starting material for creating sophisticated vanadium-based pre-catalysts. mdpi.comlboro.ac.uk These pre-catalysts, often featuring chelating ligands, become highly active for the polymerization and copolymerization of olefins like ethylene (B1197577) upon activation. researchgate.netresearchgate.net Vanadium catalysts are particularly noted for their ability to produce specialty elastomers and facilitate the copolymerization of ethylene with α-olefins and cyclic olefins. uh.educnr.it

The catalytic cycle for olefin polymerization using vanadium complexes derived from this compound generally follows a coordination-insertion mechanism, characteristic of Ziegler-Natta catalysis. The process begins with the activation of the vanadium pre-catalyst by a co-catalyst, typically an organoaluminum compound. This activation step involves the alkylation of the vanadium center and the formation of a cationic, coordinatively unsaturated active site.

The propagation phase involves the following steps:

Olefin Coordination: The olefin monomer coordinates to the vacant site on the vanadium active center.

Insertion: The coordinated monomer then inserts into the vanadium-alkyl bond. This step extends the polymer chain by one monomer unit and regenerates the vacant coordination site.

Chain Propagation: The cycle of coordination and insertion repeats, leading to the growth of the polymer chain.

The specific structure of the ligands, introduced by reacting this compound with a pro-ligand, plays a critical role in determining the catalytic activity and the properties of the resulting polymer. researchgate.net

The activation of vanadium pre-catalysts is essential for achieving high polymerization activity. Organoaluminum compounds are the most common co-catalysts. These compounds perform several functions:

Alkylation: They replace the alkoxide or halide ligands on the vanadium pre-catalyst with an alkyl group, creating the initial metal-carbon bond necessary for polymerization.

Formation of Active Species: They abstract a ligand to generate a cationic, coordinatively unsaturated active site.

Scavenging: They react with and neutralize impurities in the reaction medium that could otherwise poison the catalyst.

| Pre-catalyst System | Co-catalyst/Activator | Monomer | Activity (kg·mol⁻¹·V⁻¹·bar⁻¹·h⁻¹) | Polymer Properties |

| Vanadium complex with O,N,O-tridentate ligand | DMAC/ETA | Ethylene | Up to 8600 | High molecular weight, linear polyethylene |

| [VO(OEt)Cl₂] (benchmark) | DMAC/ETA | Ethylene | Varies | Reference for comparison |

| Imido vanadium complexes | DMAC/ETA | Ethylene/Propylene | High activity | High molecular weight copolymers |

Ring-Opening Polymerization (ROP) of Cyclic Monomers

Vanadium complexes derived from this compound are effective catalysts for the ring-opening polymerization (ROP) of cyclic esters, such as ε-caprolactone (ε-CL) and lactides (LA). mdpi.comnih.gov This process is a key method for producing biodegradable and biocompatible aliphatic polyesters like poly(ε-caprolactone) (PCL) and poly(lactic acid) (PLA). nih.govnih.gov The synthesis of the active catalyst typically involves reacting this compound or a related alkoxide with a suitable pro-ligand, such as a Schiff base or a tridentate phenoxy-imine ligand, to create a well-defined metal complex. lboro.ac.uknih.govresearchgate.net

The ROP of cyclic esters catalyzed by vanadium-alkoxide complexes proceeds via a coordination-insertion mechanism. nih.govresearchgate.net The key steps are:

Initiation: The process begins with the coordination of the cyclic monomer's carbonyl oxygen to the vanadium center. This is followed by a nucleophilic attack of an alkoxide group (from the catalyst) on the monomer's carbonyl carbon. This attack leads to the cleavage of the acyl-oxygen bond of the ester, opening the ring and forming a linear ester that remains attached to the vanadium center through an alkoxide linkage.

Propagation: A new cyclic monomer coordinates to the vanadium center. The alkoxide end of the growing polymer chain then attacks the carbonyl carbon of this new monomer. This insertion step elongates the polymer chain by one monomer unit.

Termination: The process continues until the monomer is consumed or the reaction is deliberately terminated, often by adding a proton source like water or alcohol, which cleaves the polymer chain from the metal center.

This mechanism allows for the synthesis of polyesters with controlled molar mass and defined end-groups. nih.gov

The structure of the vanadium catalyst exerts significant control over the ROP process and the resulting polymer's properties. The ancillary ligands attached to the vanadium center, which are introduced during the synthesis from this compound, influence the catalyst's steric and electronic environment. researchgate.net

Catalytic Activity: The nature of the ligand system can affect the rate of polymerization. For instance, in some studies, analogous titanium complexes have shown higher activity than their vanadium counterparts under similar conditions. nih.gov

Molecular Weight Control: The molecular weight of the polymer can be controlled by adjusting the molar ratio of the monomer to the catalyst. nih.gov A linear relationship between the number-average molecular weight (Mₙ) and monomer conversion is often indicative of a controlled, living polymerization.

Microstructure and Polydispersity: The catalyst's structure also influences the polymer's microstructure and molar mass distribution (Mₙ/Mₙ). Well-defined, single-site catalysts can produce polymers with narrow molar mass distributions. nih.gov

The table below presents data from the ROP of ε-caprolactone using a vanadium complex derived from a phenoxy-imine ligand, illustrating the effect of reaction conditions on polymer properties. nih.gov

| Monomer | Catalyst | [Monomer]/[V] Ratio | Temperature (°C) | Time (min) | Conversion (%) | Mₙ ( g/mol ) |

| ε-Caprolactone | V-L² | 600:1 | 110 | 130 | 9 | 5500 |

| ε-Caprolactone | V-L² | 500:1 | 120 | - | - | - |

Selective Oxidation Catalysis

Vanadium oxides are among the most versatile and widely used catalysts for selective oxidation reactions in the chemical industry. nih.gov They are employed in processes such as the oxidation of sulfur dioxide to sulfur trioxide in the Contact Process, and the oxidation of hydrocarbons and alcohols. nih.govchemguide.co.uk The catalytic activity is rooted in the ability of vanadium to cycle between different oxidation states, most commonly V⁵⁺, V⁴⁺, and V³⁺. nih.govmpg.de this compound can serve as a molecular precursor for creating highly dispersed vanadium oxide species on support materials, which act as the active sites.

The general mechanism for these reactions is a redox cycle, often referred to as the Mars-van Krevelen mechanism. This cycle involves two main steps:

Catalyst Reduction: The reactant (e.g., an alcohol) is oxidized by the V⁵⁺ species on the catalyst surface. The oxygen atom is transferred from the catalyst lattice to the substrate, and the vanadium center is reduced (e.g., to V⁴⁺).

Catalyst Re-oxidation: The reduced vanadium center is then re-oxidized back to the V⁵⁺ state by an oxidizing agent, typically molecular oxygen from the gas phase. chemguide.co.ukmpg.de

A pertinent example is the selective oxidation of ethanol (B145695) over vanadia-based catalysts. At lower temperatures (110-150°C), ethanol is selectively oxidized to acetaldehyde (B116499) with high selectivity. At higher temperatures (around 200°C), the reaction can be tuned to produce acetic acid. mpg.deepa.gov The reaction proceeds via surface ethoxide species, with the V⁵⁺ cations undergoing a reversible reduction during the catalytic cycle. mpg.deepa.gov

Epoxidation Reactions of Olefins

Vanadium-catalyzed epoxidation is a cornerstone of synthetic chemistry, providing a valuable route to epoxides, which are crucial intermediates for producing fine pharmaceuticals, plastics, and fragrances. mdpi.comnih.gov Vanadium catalysts are particularly noted for their high regio- and stereoselectivity in the epoxidation of allylic and homoallylic alcohols. mdpi.comwikipedia.org The hydroxyl group of the substrate plays a directing role, coordinating to the vanadium center and guiding the oxidant to the adjacent double bond. wikipedia.org This results in syn-diastereoselectivity, where the epoxide is delivered to the same face of the double bond as the hydroxyl group. wikipedia.org

While less reactive than other metal catalysts like molybdenum for general epoxidations, vanadium complexes exhibit exceptional selectivity for alkenes containing allylic alcohols. wikipedia.org In the presence of these substrates, the reaction rate is significantly accelerated. wikipedia.org The reaction is typically carried out using alkyl hydroperoxides, such as tert-butyl hydroperoxide (TBHP) or cumene (B47948) hydroperoxide (CHP), as the oxygen source. organic-chemistry.orgacs.org

Research has focused on optimizing reaction conditions, improving stereoselectivity, and reducing catalyst loading. mdpi.com For instance, in the epoxidation of cyclic allylic alcohols like (Z)-cyclooct-2-en-1-ol, vanadium-catalyzed systems predominantly yield the cis-epoxide, in contrast to peroxy acid epoxidations which favor the trans product. acs.org This highlights the unique stereocontrol exerted by the vanadium catalyst.

| Substrate | Catalyst System | Oxidant | Product | Yield (%) | Selectivity | Reference |

|---|---|---|---|---|---|---|

| (Z)-cyclooct-2-en-1-ol | VO(acac)₂ | t-BuOOH | cis-4,5-epoxycyclooctanol | 81 | 96% cis | acs.org |

| Geraniol | Pyrone-based oxo-vanadium complexes | TBHP | Geraniol epoxide | ~100 | High | mdpi.comnih.gov |

| Tryptophols | VO(acac)₂ / Bishydroxamic acid ligands | H₂O₂ | Hydroxyfuroindoline derivatives | up to 89 | High | mdpi.com |

| trans-Homoallylic alcohol | VO(O-iPr)₃ / Chiral BHA ligand | CHP | trans-Epoxy alcohol | 85 | 96% ee | acs.orgnih.gov |

Oxidation of Alcohols and Sulfides

Vanadium complexes, including those derived from this compound, are effective catalysts for the oxidation of alcohols to carbonyl compounds and sulfides to sulfoxides and sulfones. scispace.comamazonaws.com These transformations are significant in organic synthesis. The use of molecular oxygen as the ultimate oxidant makes these processes economically and environmentally appealing. organic-chemistry.org

In alcohol oxidation, the catalytic system often demonstrates high chemoselectivity. For example, secondary alcohols can be selectively oxidized to ketones in the presence of primary hydroxyl groups. organic-chemistry.org The oxidation of primary alcohols can be controlled to yield either aldehydes or esters, depending on the reaction conditions. The addition of a base like potassium carbonate can prevent the formation of ester byproducts by inhibiting the intermediate hemiacetal. organic-chemistry.org The mechanism for these oxidations can vary, with pathways including base-assisted dehydrogenation, hydride-transfer, and radical mechanisms being proposed. nih.gov A biomimetic pathway involving a base-assisted dehydrogenation (BAD) mechanism has been supported by kinetic and computational studies. nih.gov This process involves the deprotonation at the benzylic position as the rate-limiting step. nih.gov

Vanadium-catalyzed sulfoxidation is also a valuable transformation, providing access to chiral sulfoxides when combined with appropriate chiral ligands. scispace.com The reaction is believed to proceed via an electrophilic oxygen transfer from a vanadium-peroxo species to the sulfide. scispace.com

| Substrate | Catalyst System | Oxidant | Product | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1-Phenylethanol | VO(acac)₂ / N-hydroxyphthalimide | O₂ | Acetophenone | Acetonitrile, 70°C | 98 | organic-chemistry.org |

| Benzyl alcohol | VO(acac)₂ / N-hydroxyphthalimide | O₂ | Benzaldehyde | Acetonitrile, K₂CO₃, 70°C | 99 | organic-chemistry.org |

| Benzyl alcohol | [(HQ)₂V(O)(OCH₂C₆H₅)] | - (Intramolecular) | Benzaldehyde | Triethylamine, RT | Quantitative | nih.gov |

| Cyclohexanol | VO(acac)₂ / N-hydroxyphthalimide | O₂ | Cyclohexanone | Acetonitrile, 70°C | 99 | organic-chemistry.org |

Oxygen Atom Transfer Mechanisms

The catalytic activity of vanadium compounds in oxidation reactions is centered on their ability to facilitate oxygen atom transfer from an oxidant to a substrate. scispace.comtorvergata.it The mechanism generally involves the formation of highly reactive vanadium-peroxo or vanadium-oxo species. scispace.comrsc.orgrsc.orgacs.org

When alkyl hydroperoxides or hydrogen peroxide are used as oxidants, they coordinate to the vanadium(V) center, forming a vanadium-peroxo intermediate. scispace.comresearchgate.net This species is a potent electrophilic oxidant capable of transferring an oxygen atom to a nucleophilic substrate, such as an alkene or a sulfide. scispace.com Following the oxygen transfer, the vanadium species is reduced and then re-oxidized by another equivalent of the peroxide, regenerating the active catalyst and completing the catalytic cycle. chemguide.co.uk

Computational studies, often using Density Functional Theory (DFT), have been instrumental in elucidating these mechanisms. dergipark.org.tr They help to model the structures of intermediates and transition states, providing insight into the reaction pathways and the factors controlling selectivity. dergipark.org.trresearchgate.net For instance, studies on supported vanadia catalysts have shown that different types of oxygen atoms within the catalyst structure (e.g., vanadyl oxygen vs. bridging oxygen) can exhibit different reactivities in exchange and oxidation reactions. acs.org The interaction with the support material can also influence the structure and reactivity of the active vanadium-oxo species. researchgate.net Recent research suggests that for some redox reactions, such as in vanadium flow batteries, the process may not involve a direct oxygen atom transfer but rather a proton exchange mechanism. nih.gov

C-C Bond Formation Reactions

While renowned for oxidation catalysis, vanadium complexes also mediate carbon-carbon bond formation. rsc.orgchemscene.com These reactions often proceed through oxidative coupling mechanisms under mild conditions, offering powerful tools for constructing complex molecular architectures. rsc.org

Aldol and Related Condensations

Information regarding the specific application of this compound in Aldol and related condensation reactions is not extensively detailed in the provided search results. While vanadium complexes are known to catalyze a variety of C-C bond-forming reactions, specific examples and detailed mechanistic studies for aldol-type condensations were not prominently featured.

Coupling Reactions

Vanadium catalysts have proven highly effective in mediating oxidative coupling reactions, particularly of phenols and their derivatives. rsc.orgresearchgate.net These reactions, which proceed via a one-electron phenolic oxidation mechanism, are advantageous due to their mild conditions and the formation of water as the only byproduct. rsc.org

A significant application is the synthesis of 1,1′-bi-2-naphthol (BINOL), a crucial building block for widely used chiral ligands in asymmetric synthesis. rsc.orgresearchgate.net Vanadium compounds such as VCl₄ or VOCl₃ can catalyze the coupling of 2-naphthol (B1666908) to produce BINOL. rsc.org The development of chiral dinuclear vanadium complexes has enabled enantioselective versions of this reaction, producing optically active BINOL with high enantiomeric excess. rsc.org

Beyond naphthols, these catalytic systems have been extended to the enantioselective oxidative coupling of other substrates, including monocyclic phenols and resorcinols, to generate axially chiral biaryl compounds. rsc.orgresearchgate.net Vanadium catalysts are also employed in polymerization reactions. alfachemic.com They can catalyze the polymerization of olefins like ethylene and phenylallene, as well as ring-opening metathesis polymerization (ROMP) and ring-opening polymerization (ROP) of various monomers. maastrichtuniversity.nlrsc.org For example, vanadium complexes with bulky ligands have shown excellent 2,3-selectivity in the polymerization of phenylallene. rsc.org They are also used in the terpolymerization of α,ω-dienes with ethylene and cyclic olefins to produce functionalized polyolefins. acs.org

Asymmetric Catalysis Facilitated by Chiral Ligands

A major advancement in vanadium catalysis has been the development of asymmetric transformations through the use of chiral ligands. This approach allows for the synthesis of enantiomerically enriched products, which is of paramount importance in the pharmaceutical industry. nih.gov

The most prominent success in this area is the vanadium-catalyzed asymmetric epoxidation of allylic and homoallylic alcohols. mdpi.comorganic-chemistry.orgacs.orgnih.gov By coordinating a chiral ligand to the vanadium center, the catalyst can differentiate between the two enantiotopic faces of the prochiral olefin, leading to one enantiomer of the epoxide product in excess.

A variety of chiral ligands have been developed for this purpose, with α-amino acid-based hydroxamic acids and, particularly, bishydroxamic acids (BHA) derived from binaphthyl scaffolds (BINOL) showing exceptional performance. organic-chemistry.orgnih.govorganic-chemistry.orgacs.org These ligands form well-defined complexes with vanadium, creating a chiral environment around the active site. For example, a catalytic system using a C₂-symmetric bishydroxamic acid ligand achieved high enantioselectivity (up to 96% ee) in the epoxidation of a broad range of allylic and homoallylic alcohols. organic-chemistry.orgacs.orgnih.gov These systems are notable for their efficiency at low catalyst loadings (often less than 1 mol%), use of mild reaction temperatures, and compatibility with aqueous hydroperoxide oxidants. organic-chemistry.orgacs.org The design of these ligands is crucial, as their structure directly influences both the rate and the enantioselectivity of the reaction. organic-chemistry.org

Beyond epoxidation, chiral vanadium complexes have been applied to other asymmetric reactions, such as the oxidative coupling of phenols to produce axially chiral biaryls, as mentioned previously. rsc.orgresearchgate.net The design of multidentate ligands prepared from components like salicylaldehyde (B1680747) derivatives and chiral amino acids provides a powerful method for synthesizing these optically active compounds. rsc.org

| Reaction Type | Substrate | Catalyst Precursor | Chiral Ligand | Yield (%) | Enantiomeric Excess (ee %) | Reference |

|---|---|---|---|---|---|---|

| Epoxidation | Z-Allylic alcohol | VO(O-iPr)₃ | C₂-symmetric bishydroxamic acid | 88 | 95 | organic-chemistry.org |

| Epoxidation | trans-Homoallylic alcohol | VO(O-iPr)₃ | Modified bishydroxamic acid (1d) | 85 | 96 | acs.orgnih.gov |

| Epoxidation | cis-Homoallylic alcohol | VO(O-iPr)₃ | Modified bishydroxamic acid (1d) | 80 | 95 | acs.org |

| Oxidative Coupling | 2-Naphthol | VOSO₄ | (Rₐ,S,S)-7 (from 3,3'-formyl-(R)-BINOL and (S)-tert-leucine) | 76 | 91 | rsc.org |

| Oxidative Coupling | Substituted Resorcinol | - | Brominated chiral dinuclear vanadium(V) catalyst | up to 93 | up to 97 | rsc.org |

Catalysis in Biomass Conversion Processes

This compound (VO(OEt)₃) serves as a significant precursor in the synthesis of heterogeneous catalysts employed in the conversion of biomass into valuable chemicals. While direct catalytic applications of this compound in its neat form are not extensively documented in the available research, its role in the preparation of highly active supported vanadium oxide catalysts is crucial for various biomass valorization processes. These processes primarily include the oxidation of cellulose-derived platform molecules like glucose and the depolymerization of lignin (B12514952).

The use of this compound as a precursor allows for the controlled deposition of vanadium oxide species onto various supports, such as titanium dioxide (TiO₂) and aluminum oxide (Al₂O₃). This control over the catalyst's structure at a molecular level is essential for achieving high efficiency and selectivity in the conversion of complex biomass feedstocks.

Lignin Valorization

The oxidative depolymerization of lignin, a complex aromatic biopolymer, into valuable aromatic monomers is a key challenge in biorefineries. While direct catalysis by this compound is not detailed, studies on related vanadium complexes highlight the potential of vanadium-based systems in this area. For instance, research on the oxidative depolymerization of Kraft lignin has shown that vanadium-containing catalysts can facilitate the breakdown of the lignin polymer into compounds like vanillin (B372448) and vanillic acid. In one study, a bimetallic system of vanadyl acetylacetonate (B107027) (VO(acac)₂) and copper(II) acetate (B1210297) (Cu(OAc)₂) demonstrated notable performance in the oxidative depolymerization of softwood Kraft lignin.

The insights gained from such studies are relevant to catalysts derived from this compound, as the active species in these catalytic systems are often similar vanadium-oxo species. The choice of precursor can influence the nature and dispersion of these active sites on the catalyst support.

Conversion of Cellulose-Derived Carbohydrates

A more direct link to the application of this compound is found in the catalytic oxidation of carbohydrates derived from cellulose, such as glucose. Vanadium-based catalysts are effective in converting these sugars into valuable platform chemicals like formic acid.

A study focused on the development of V₂O₅/TiO₂ catalysts for the oxidation of glucose to formic acid utilized various vanadium precursors. Although this particular study did not use this compound directly, it underscores the importance of the precursor in determining the nature of the final catalytic species. The V⁵⁺ species were identified as the primary active sites for this transformation. The synthesis of such supported catalysts can be achieved through impregnation methods using precursors like this compound.

For example, a common method for preparing supported vanadium oxide catalysts involves the incipient wetness impregnation of a support material with a solution of the vanadium precursor. This compound, dissolved in an organic solvent like isopropanol, can be used for this purpose. Following impregnation, the material is dried and calcined to produce the final catalyst with well-dispersed vanadium oxide species on the support surface.

The performance of these catalysts is highly dependent on the reaction conditions. Key parameters that are optimized include temperature, reaction time, oxygen pressure, and catalyst loading.

Interactive Data Table: Catalytic Performance in Biomass Conversion

The following table summarizes representative research findings on the performance of vanadium-based catalysts in biomass conversion processes. While not all studies explicitly use this compound as the precursor, the data is indicative of the catalytic potential of the resulting vanadium oxide species.

| Biomass Feedstock/Model Compound | Catalyst System | Key Reaction Conditions | Major Products | Yield/Conversion |

|---|---|---|---|---|

| Softwood Kraft Lignin | VO(acac)₂–Cu(OAc)₂ | Mild operating conditions with molecular oxygen | Vanillin, Vanillic Acid, Acetovanillone | Bio-oil yield ~50%, 27% increase in aromatic monomers |

| Glucose | V₂O₅/TiO₂ | Optimized temperature, time, and O₂ pressure | Formic Acid | Data varies with specific catalyst and conditions |

Detailed Research Findings

Research into vanadium-catalyzed biomass conversion reveals several key aspects. In the oxidative depolymerization of lignin, vanadium catalysts have been shown to selectively cleave C-C bonds. The combination of a vanadium catalyst with a co-catalyst, such as a copper salt, can enhance the yield of valuable aromatic monomers. For instance, a VO(acac)₂-Cu(OAc)₂ system yielded approximately 3.5% vanillin and 2.8% vanillic acid from Kraft lignin.

In the conversion of carbohydrates, the V⁵⁺ species is considered the active catalytic site. Vanadium-containing catalysts, including those derived from heteropoly acids and various vanadium salts, have demonstrated high selectivity in the conversion of biomass to formic acid. The reaction mechanism is thought to involve an electron transfer-oxygen transfer process where the vanadium species is reduced and then re-oxidized by molecular oxygen.

The preparation method of the catalyst, including the choice of the vanadium precursor like this compound, plays a critical role in determining the dispersion and nature of the active vanadium oxide species on the support, which in turn affects the catalyst's activity and selectivity.

Application of Vanadium V Oxytriethoxide As a Precursor in Materials Science

Sol-Gel Processing for Vanadium Oxide Materials

The sol-gel process is a versatile wet-chemical technique used to fabricate solid materials from a chemical solution (the "sol"). Vanadium(V) oxytriethoxide is a frequently used precursor in this method for producing vanadium oxides. google.comresearchgate.net The process typically involves the hydrolysis and polycondensation of the alkoxide precursor to form a gel, which, upon further processing, yields the desired oxide material. This approach is advantageous for producing large-scale films and various nanostructures. researchgate.net

This compound is instrumental in synthesizing various vanadium oxide nanoparticles and complex nanostructures. Researchers have developed numerous methods, including hydrothermal treatments and solvent-free thermolysis, to control the size, morphology, and crystal phase of the resulting materials. acs.orgacs.orgnih.gov

One notable approach is a single-step, solvent-free process involving the thermal dissociation of this compound in a closed reactor. acs.orgacs.org This method yields core-shell nanoparticles. For instance, the thermolysis of the precursor at 700°C under autogenic pressure (450 psi) produces carbon-coated vanadium(III) oxide (V₂O₃) nanoparticles. acs.orgacs.orgresearchgate.net Subsequent thermal treatment of these core-shell nanoparticles in air at 450°C for two hours results in the formation of vanadium(V) pentoxide (V₂O₅) nanoparticles by burning off the carbon shell and oxidizing the core. acs.orgacs.org The final products are confirmed through techniques like X-ray diffraction (XRD) and transmission electron microscopy (TEM) to be rhombohedral V₂O₃ and orthorhombic V₂O₅, respectively. acs.orgacs.org

Another synthetic route involves sol-gel processes in unique solvent systems, such as ionic liquids. Vanadium pentoxide nanoparticles have been synthesized via the hydrolysis of vanadium alkoxides in air- and water-stable ionic liquids like 1-butyl-1-methyl pyrrolidinium (B1226570) bis(trifluoromethylsulfonyl)amide and 1-ethyl-3-methylimidazolium (B1214524) bis(trifluoromethylsulfonyl)amide. researchgate.net The choice of ionic liquid and co-solvent (e.g., acetone, isopropanol) was found to influence the crystallinity and morphology of the resulting V₂O₅ nanoparticles. researchgate.net

Table 1: Synthesis Parameters for Vanadium Oxide Nanoparticles via Thermolysis of this compound

| Parameter | Carbon-Coated V₂O₃ Nanoparticles | V₂O₅ Nanoparticles |

|---|---|---|

| Precursor | This compound | Carbon-coated V₂O₃ nanoparticles |

| Method | Thermolysis | Thermal treatment in air |

| Temperature | 700 °C | 450 °C |

| Pressure | 450 psi (autogenic) | Atmospheric |

| Duration | Not specified | 2 hours |

| Resulting Crystal Structure | Rhombohedral V₂O₃ | Orthorhombic V₂O₅ |

This table summarizes the conditions for a solvent-free synthesis process as described in research findings. acs.orgacs.orgresearchgate.net

This compound is also a key precursor for fabricating vanadium oxide thin films and coatings using the sol-gel method. google.com This technique is particularly advantageous for creating large-area coatings for applications such as electrochromic devices. google.comresearchgate.net The process involves depositing the precursor solution onto a substrate, followed by heat treatment to form the solid oxide film.

For example, vanadium oxide thin films for electrochromic applications can be prepared from reactive V⁵⁺ precursors like this compound. google.com The resulting films often have a porous nanostructure and can be amorphous or a combination of amorphous and polycrystalline, which facilitates ion diffusion—a critical aspect for electrochromic performance. google.com The sol-gel method, in this context, allows for the creation of materials with high charge density and controlled optical properties. google.com Research has also demonstrated the preparation of V₂O₅ thin films by combining the sol-gel technique with pen plotter printing, using heteroligand complexes derived from vanadyl acetylacetonate (B107027) as the precursor, which offers an alternative to alkoxide-based routes. mdpi.com

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Applications

This compound and its close relative, Vanadium(V) oxytriisopropoxide (VTIP), are volatile organometallic compounds, making them excellent precursors for gas-phase deposition techniques like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). sigmaaldrich.comwiley.comscienceliterature.com These methods are crucial for manufacturing high-quality, uniform thin films for the electronics and semiconductor industries.

In both CVD and ALD, this compound or similar alkoxides are vaporized and transported into a reaction chamber where they react on a substrate surface to form a vanadium oxide film. wiley.comscienceliterature.com

In CVD processes, this compound can be used to synthesize V₂O₅ nanoparticles at temperatures ranging from 500 to 1300 °C. wiley.comresearchgate.net The precursor is thermally decomposed to deposit the oxide material. Studies have shown that at lower synthesis temperatures (500 and 700 °C), the resulting material is amorphous, while at higher temperatures (900-1300 °C), a single-phase orthorhombic V₂O₅ is formed. researchgate.net

In ALD, the growth process is self-limiting, allowing for precise thickness control at the atomic level. ucl.ac.uk Vanadium alkoxide precursors, such as VTIP, are pulsed into the reactor, chemisorbing onto the substrate surface. A subsequent pulse of an oxidant, like water vapor or ozone, reacts with the precursor layer to form a layer of vanadium oxide. scienceliterature.comacs.org This cycle is repeated to build the film layer by layer. ALD using these precursors has been employed to grow V₂O₅ films for applications like microbolometers. scienceliterature.com

The growth mechanism and resulting film morphology in CVD and ALD are highly dependent on process parameters such as temperature, pressure, and precursor exposure time.

In ALD, a specific temperature range, known as the "ALD window," exists where the growth rate per cycle is constant and self-limiting. For the VTIP precursor and water, V₂O₅ films have been grown at temperatures as low as 150°C with a growth rate of approximately 0.2 Å/cycle. scienceliterature.com The precursor temperature also plays a role; heating the VTIP precursor to 60°C increases its vapor pressure, leading to a higher number of molecules in the reaction chamber and an increased growth rate. scienceliterature.com The choice of oxidant is also critical; while water vapor is an effective reactant, oxygen has been reported to yield no film growth in some ALD processes with VTIP. scienceliterature.com

In CVD, the deposition of vanadium in the presence of molecular oxygen has been shown to promote the formation of two-dimensional vanadium oxide (VOx) layers, in contrast to the island growth observed when depositing pure vanadium metal. mdpi.com Control over the stoichiometry and phase of the vanadium oxide, such as the desirable VO₂, often requires careful control of the oxygen partial pressure and post-deposition annealing steps. google.com The final morphology and crystallinity are influenced by the substrate, deposition rate, and annealing conditions. mdpi.comnih.gov

Table 2: ALD Growth Parameters for Vanadium Oxide Films

| Precursor System | Deposition Temperature (°C) | Growth Rate (Å/cycle) | Resulting Film |

|---|---|---|---|

| VTIP + H₂O | 150 | ~0.2 | V₂O₅ |

| VO(acac)₂ + O₂ | 400 - 475 | Not specified | VO₂ |

| TDMAV + H₂O | 150 - 200 | 0.094 nm/cycle | Amorphous VOx |

This table compiles data from various studies on the ALD of vanadium oxides using different precursors and oxidants. scienceliterature.comucl.ac.uk

Development of Hybrid Organic-Inorganic Materials

This compound is a valuable precursor for the synthesis of hybrid organic-inorganic materials, particularly for applications in optoelectronics. One significant area of research is the development of hole transporting layers (HTLs) for organic solar cells (OSCs). colab.wsresearcher.lifenih.govresearchgate.net

In this application, this compound is used to form a vanadium oxide (VOx) layer through a low-temperature solution process. colab.wsresearcher.lifenih.gov This inorganic layer is often combined with an organic self-assembled monolayer (SAM) to create a hybrid HTL. The VOx layer is typically synthesized by treating the ethanol-soluble this compound precursor with low-temperature thermal annealing (around 100°C) and UV-ozone treatments. colab.wsresearcher.lifenih.gov

This hybrid approach combines the favorable electronic properties of the inorganic metal oxide with the interface-modifying capabilities of the organic SAM. In a comparative study, various metal oxides were synthesized from their respective ethoxide precursors, including this compound, for use in HTLs. colab.wsresearcher.lifenih.gov When these layers were incorporated into organic solar cells, they demonstrated high power conversion efficiencies (PCEs). For instance, devices using a hybrid HTL based on niobium oxide (Nb₂O₅) combined with a 2PACz SAM achieved a PCE of up to 20.12%. colab.wsresearcher.lifenih.govresearchgate.net While VOx was part of the initial study, the Nb₂O₅ system showed superior performance due to better transmittance, a higher work function, and a more uniform structure that facilitated efficient charge transport. colab.wsresearcher.lifenih.gov

Table 3: Performance of Organic Solar Cells with Hybrid Hole Transporting Layers

| Photoactive Blend | HTL System | Power Conversion Efficiency (PCE) |

|---|---|---|

| PM6:L8-BO | Nb₂O₅ / 2PACz | 19.44% |

| PM6:BTP-eC9 | Nb₂O₅ / 2PACz | 19.18% |

| D18:BTP-eC9 | Nb₂O₅ / 2PACz | 20.12% |

This table presents the performance of organic solar cells utilizing an inorganic-organic hybrid HTL. The inorganic layer was synthesized from metal alkoxide precursors, including an initial study with this compound. colab.wsresearcher.lifenih.govresearchgate.net

Integration into Polymer Matrices

The integration of vanadium-based materials into polymer matrices is a key strategy for developing functional composites with tailored optical, electronic, or catalytic properties. This compound is an effective precursor for creating vanadium oxide particles that can be incorporated into these matrices.

One common application involves using it to synthesize vanadium oxide powders which are then dispersed into a polymer matrix, such as an organic polymer, to form a paint-like mixture. google.com This composite material can be applied as a coating on various substrates like glass or plastic. google.com A related approach involves the use of vanadium alkoxides with a polymeric binder to fabricate composite fibers, such as vanadium oxide-polyvinyl acetate (B1210297) (VOx-PVAc) fibers, through techniques like electrospinning. researchgate.net

Furthermore, vanadium alkoxides, including this compound, are utilized as components in Ziegler-Natta catalyst systems. google.com These catalysts are fundamental in the industrial production of polyolefins, where the vanadium compound influences the polymerization process.

Formation of Metal-Organic Frameworks (MOFs) or Coordination Polymers

Metal-Organic Frameworks (MOFs) are crystalline porous materials formed by the self-assembly of metal ions or clusters with organic ligands. ntu.edu.sg Vanadium-based MOFs (V-MOFs) have garnered significant interest for applications in energy storage, catalysis, and gas separation. ntu.edu.sggoogle.com this compound can serve as a precursor for the vanadium nodes in these structures. The synthesis typically occurs via hydro/solvothermal methods, where the alkoxide hydrolyzes to form vanadium oxide or hydroxide (B78521) species that then coordinate with multitopic organic linkers, such as carboxylic acids. ntu.edu.sggoogle.com

For instance, a porphyrinic V-MOF, designated V-MOF-10, was synthesized solvothermally from {V(OH)O4}∞ chains and 4-tetracarboxyphenylporphyrin linkers, resulting in a structure with a high surface area of 1477 m² g⁻¹. rsc.org Another example is a V/BP-MOF, created from the reaction of vanadium(III) chloride and 2,2-bipyridine-4,4-dicarboxylic acid, which demonstrated efficacy as a dye adsorbent. frontiersin.org

Coordination polymers, which can be one-, two-, or three-dimensional, represent another class of materials accessible from vanadium precursors. mdpi.com These materials are often insoluble in common solvents, which is advantageous for catalytic applications as it simplifies catalyst separation and recycling. mdpi.com Vanadium's ability to exist in multiple oxidation states and its affinity for oxygen make it a valuable component in designing these functional polymers. mdpi.com

Application in Electrochromic and Catalytic Devices

The role of this compound as a precursor is particularly prominent in the fabrication of materials for electrochromic and catalytic devices. It is frequently used to synthesize various vanadium oxides (e.g., V₂O₅, VO₂) via sol-gel, chemical vapor deposition, or grafting methods. irb.hrresearchgate.netacs.org

Electrochromic Devices: Vanadium pentoxide (V₂O₅), the most stable oxide of vanadium, is a well-known electrochromic material used in applications like smart windows. acs.orgnih.gov Thin films of V₂O₅ can be prepared from this compound. These films exhibit multi-color electrochromism, changing color in response to an applied voltage due to the intercalation of ions like Li⁺. nih.gov For example, V₂O₅ gel synthesized from alkoxide precursors can transition between yellow, green, and blue states. nih.gov Such materials are essential for developing solid-state electrochromic devices, which can be assembled on flexible substrates. nih.gov Research has also explored using vanadium oxide (VOₓ) thin films, derived from precursors like vanadium(V) oxytriisopropoxide, as stable, high-charge-density charge balancing layers in electrochromic devices. google.com

Catalytic Devices: Vanadium oxides are important industrial catalysts for various oxidation reactions. chemicalbook.com this compound is used as a precursor to create highly dispersed catalytic species on high-surface-area supports like silica (B1680970) (SiO₂). acs.orgconicet.gov.ar A grafting method employing this compound in toluene (B28343) has been used to synthesize silica-supported Mo-V oxide catalysts. acs.org These catalysts were studied for propane (B168953) oxidation, where the presence of molybdenum oxide was found to dilute the vanadium oxide species, preventing the formation of V-O-V bonds and creating isolated single vanadyl sites. acs.org In another study, this compound was used with ammonium (B1175870) heptamolybdate to prepare a Mo-V monolayer on an SBA-15 silica support, which showed good selectivity in the oxidative dehydrogenation of propane to acrolein. soton.ac.uk

Table 1: Research Findings on Catalytic Applications

| Catalyst System | Precursor Used | Support Material | Catalytic Reaction | Key Research Finding | Source(s) |

|---|---|---|---|---|---|

| Mo-V Oxide | This compound | SBA-15 Silica | Propane Oxidation | Dilution of vanadium oxide with molybdenum oxide disrupts V-O-V bonds, leading to the formation of isolated vanadyl single-sites. | acs.org |

| Mo-V Monolayer | This compound | SBA-15 Silica | Oxidative Dehydrogenation of Propane | The catalyst (Mo/V = 10) exhibited a 10% selectivity towards acrolein, attributed to isolated V or Mo species. | soton.ac.uk |

| Chitosan-Vanadium Complex | Not specified | Silica | Asymmetric Sulfur Oxidation | A heterogeneous catalyst prepared using H₂O₂ as the oxidant achieved product yields up to 95% with up to 68% enantiomeric excess. | acs.org |

| V-SiO₂ Catalyst | Vanadium acetylacetonate | Silica (from TEOS) | Oxidative Dehydrogenation of n-butane | The sol-gel prepared catalyst calcined at 500 °C was the most active, showing a direct correlation between activity and Brönsted acidity. | conicet.gov.ar |

Table 2: Research Findings on Electrochromic Applications | Device Component | Precursor Type | Key Properties | Performance Metrics | Source(s) | | :--- | :--- | :--- | :--- | nih.gov | | Vanadium Oxide Gel Film | Alkoxide-derived gel | Multi-color transitions (yellow ↔ green ↔ blue) due to Li⁺ intercalation. | Switching Time: < 30 s (in Lab* color space). Cyclability: > 30,000 cycles with 18% degradation. | | VOₓ Charge Balancing Film | Vanadium(V) oxytriisopropoxide | High charge density and low coloration efficiency. | Charge Density: > 2 mC/cm². Coloration Efficiency: < 10 cm²/C. Chemically and electrochemically stable. | google.com |

Advanced Spectroscopic and Computational Methodologies for Vanadium V Oxytriethoxide Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Dynamics and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the solution-state behavior of Vanadium(V) oxytriethoxide. ⁵¹V NMR, in particular, is highly sensitive to the electronic environment of the vanadium nucleus. The chemical shifts observed in ⁵¹V NMR spectra provide valuable information about the coordination number and geometry of the vanadium center. nih.govnih.gov For instance, the association of VO(OCH₃)₃ with coordinating solvents to form a five-coordinate adduct can be observed through changes in the ⁵¹V NMR chemical shift. nih.gov

In solution, this compound can participate in dynamic exchange processes and reactions, which can be effectively monitored using NMR. For example, the formation of various vanadium(V) species in solution, including monomeric and dimeric forms, can be tracked. researchgate.net The electronic state of the vanadium center, which is influenced by the substituents on its ligands, can also be probed by ⁵¹V NMR spectroscopic measurements. nih.gov The correlation between solid-state and solution-state NMR data can confirm the structural integrity of the complex in different phases. nih.gov

Vibrational Spectroscopies (FT-IR, Raman) for Ligand Vibrations and Coordination Environment Elucidation

Fourier-Transform Infrared (FT-IR) and Raman spectroscopies are instrumental in characterizing the vibrational modes of this compound and related species. The strong V=O stretching vibration is a prominent feature in the IR and Raman spectra of oxovanadium compounds, typically appearing in the 880-940 cm⁻¹ range. researchgate.net The position of this band is sensitive to the coordination environment and the electronic properties of the ligands attached to the vanadium center. researchgate.net

These techniques are crucial for identifying the functional groups present in the molecule and for elucidating the coordination of the ethoxide ligands. For example, infrared spectroscopy can confirm the presence of terminal and bridging alkoxide groups in oligomeric vanadium oxide clusters. researchgate.netd-nb.info In studies of materials derived from this compound, such as vanadium oxides, Raman spectroscopy is used to identify the different oxide phases (e.g., V₂O₃, V₂O₅) and to assess their crystallinity. acs.orgmdpi.com The technique is also sensitive to the stoichiometry of amorphous vanadium oxides, with the position of the vanadyl band shifting with oxygen content. researchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Probing Vanadium Oxidation States and Spin Density

Electron Paramagnetic Resonance (EPR) spectroscopy is a key technique for studying paramagnetic vanadium species, particularly those in the +4 oxidation state (V⁴⁺, d¹). sciensage.infoudel.edu While this compound itself is diamagnetic (d⁰) and therefore EPR-silent, it can be reduced to form EPR-active V(IV) species. EPR spectroscopy of these reduced species provides detailed information about the electronic structure, coordination environment, and spin density distribution. utexas.edursc.org

The EPR spectra of V(IV) complexes typically exhibit a characteristic eight-line hyperfine splitting pattern due to the interaction of the unpaired electron with the ⁵¹V nucleus (I = 7/2). sciensage.inforsc.org The analysis of the g-tensor and the hyperfine coupling tensor (A) from the EPR spectrum can reveal the symmetry of the coordination sphere and the nature of the ligands. udel.edursc.org Due to the strong vanadium-oxygen double bond in vanadyl (VO²⁺) species, axial or nearly axial EPR spectra are commonly observed. udel.edu

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) for Electronic Structure and Surface Analysis

X-ray Absorption Spectroscopy (XAS) and X-ray Photoelectron Spectroscopy (XPS) are powerful techniques for probing the electronic structure and local coordination environment of vanadium in materials derived from this compound. XAS, including X-ray Absorption Near Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides information on the oxidation state, coordination geometry, and bond distances. mdpi.comresearchgate.net The pre-edge peak intensity and the edge position in the V K-edge XANES spectra are particularly sensitive to the oxidation state and geometry of the vanadium center. mdpi.com

XPS is a surface-sensitive technique that provides information about the elemental composition and oxidation states of the elements present in the near-surface region of a material. d-nb.infonih.gov The binding energies of the V 2p core levels are indicative of the vanadium oxidation state. For instance, XPS can be used to confirm the V⁵⁺ oxidation state in V₂O₅ nanoparticles synthesized from this compound. researchgate.net In mixed-valent systems, deconvolution of the V 2p XPS spectrum can provide the ratio of different vanadium oxidation states. d-nb.infonih.gov

Table 1: Representative Spectroscopic Data for this compound and Related Compounds

| Technique | Parameter | Compound/Species | Observed Value/Range | Reference |

| ⁵¹V NMR | Chemical Shift (δ) | VO(ensal)Cat | -171 ppm | nih.gov |

| Chemical Shift (δ) | VO(ensal)DTBCat | +350 ppm | nih.gov | |

| FT-IR/Raman | V=O Stretch | Vanadyl compounds | 880 - 940 cm⁻¹ | researchgate.net |

| V=O Stretch | a-VO₂.₅₄ | 937 cm⁻¹ | researchgate.net | |

| V=O Stretch | a-VO₁.₉₅ | 879 cm⁻¹ | researchgate.net | |

| EPR | g-tensor/A-tensor | V(IV) complexes | Axial or near-axial | udel.edu |

| XPS | V 2p₃/₂ Binding Energy | V₂O₅ | ~517.5 eV | d-nb.inforesearchgate.net |

| O 1s Binding Energy | Metal Oxide | ~533.6 eV | researchgate.net |

Single Crystal and Powder X-ray Diffraction for Structural Determination

Powder X-ray diffraction (PXRD) is used to identify the crystalline phases present in a bulk sample. researchgate.netresearchgate.net This technique is crucial for characterizing the products of thermal decomposition or other reactions of this compound. For instance, PXRD can be used to identify the formation of different vanadium oxide phases, such as V₂O₃ and V₂O₅, and to determine their crystal structure (e.g., orthorhombic for V₂O₅). acs.orgresearchgate.net High-temperature XRD (HTXRD) can be employed to monitor phase transformations in real-time as a function of temperature. google.com

Table 2: Crystallographic Data for a Vanadium Oxide Phase Derived from this compound

| Compound | Crystal System | Space Group | Lattice Parameters | Reference |

| V₂O₅ | Orthorhombic | Pmmn | a = 11.516 Å, b = 3.564 Å, c = 4.3727 Å | researchgate.net |

Mass Spectrometry Techniques for Identification of Oligomeric Species and Reaction Products

Mass spectrometry (MS) is a vital tool for the identification and characterization of this compound and its reaction products, particularly oligomeric species. Electrospray ionization mass spectrometry (ESI-MS) is a "soft" ionization technique that allows for the analysis of intact molecular species and clusters from solution. rsc.orgresearchgate.netnih.gov ESI-MS has been successfully used to identify a range of polyoxovanadate-alkoxide clusters, providing insights into their composition and formation pathways. rsc.orgnih.gov For instance, the generation of a distribution of mixed-alkoxide clusters can be evidenced by ESI-MS. rsc.org